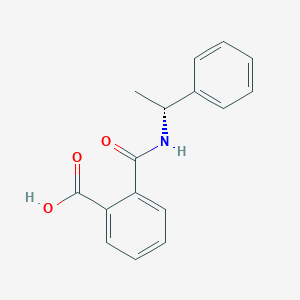

(R)-2-((1-Phenylethyl)carbamoyl)benzoic acid

説明

特性

IUPAC Name |

2-[[(1R)-1-phenylethyl]carbamoyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3/c1-11(12-7-3-2-4-8-12)17-15(18)13-9-5-6-10-14(13)16(19)20/h2-11H,1H3,(H,17,18)(H,19,20)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCFKXWGKKDZMPO-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)NC(=O)C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80176151 | |

| Record name | (R)-o-(((1-Phenylethyl)amino)carbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21752-35-2 | |

| Record name | (+)-N-(α-Methylbenzyl)phthalic acid monoamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21752-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-o-(((1-Phenylethyl)amino)carbonyl)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021752352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-o-(((1-Phenylethyl)amino)carbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-o-[[(1-phenylethyl)amino]carbonyl]benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.503 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-2-((1-Phenylethyl)carbamoyl)benzoic acid chemical properties

An In-depth Technical Guide to (R)-2-((1-Phenylethyl)carbamoyl)benzoic Acid

Abstract

This compound, also known as (R)-(+)-N-(1-phenylethyl)phthalamic acid, is a chiral carboxylic acid belonging to the N-acylated amino acid derivative family.[1] Its structure is characterized by a benzoic acid core linked via an amide bond to the chiral (R)-1-phenylethylamine moiety. This configuration imparts specific stereochemical properties that are pivotal for its primary application as a chiral resolving agent. Beyond this classical use, the broader class of N-acylated amino acids is under active investigation for various roles in drug development, including enhancing the oral delivery of protein-based drugs and exhibiting intrinsic biological activities.[2] This guide provides a comprehensive overview of the core chemical properties, synthesis, spectroscopic characterization, and key applications of this compound, tailored for researchers and scientists in organic chemistry and drug discovery.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are essential for its handling, characterization, and application in experimental settings.

| Property | Value | Source(s) |

| IUPAC Name | 2-{[(1R)-1-phenylethyl]carbamoyl}benzoic acid | [1] |

| Synonyms | (R)-(+)-N-(alpha-Methylbenzyl)phthalamic acid, (R)-(+)-N-(1-phenylethyl)phthalamic acid | [1][3] |

| CAS Number | 21752-35-2 | [1] |

| Molecular Formula | C₁₆H₁₅NO₃ | [1][4] |

| Molecular Weight | 269.30 g/mol | [4] |

| Appearance | White to off-white solid (predicted) | |

| Storage Conditions | Sealed in a dry environment at room temperature | [4] |

Synthesis and Reaction Mechanism

The most direct and widely employed synthesis of this compound is the nucleophilic ring-opening of phthalic anhydride with (R)-1-phenylethylamine.[5] This reaction is a classic example of acylation, where the primary amine acts as a nucleophile attacking one of the carbonyl carbons of the anhydride.

Mechanism Rationale: The reaction is driven by the high electrophilicity of the anhydride's carbonyl carbons and the nucleophilicity of the amine's lone pair of electrons. The anhydride ring is strained, making it susceptible to cleavage. The initial nucleophilic attack forms a tetrahedral intermediate, which then collapses, leading to the opening of the anhydride ring and the formation of an amide and a carboxylate. A final proton transfer step yields the phthalamic acid product. The use of a chiral amine ensures that the product retains the specific (R)-stereochemistry.

Caption: Synthesis workflow for the target compound.

Spectroscopic Characterization

Detailed spectroscopic analysis is crucial for confirming the identity and purity of the synthesized compound. Based on its structure, the following spectral characteristics are expected.

Fourier-Transform Infrared (FTIR) Spectroscopy

The IR spectrum provides a definitive fingerprint of the functional groups present.

-

O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the range of 3300-2500 cm⁻¹. This broadening is a hallmark of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.[6]

-

N-H Stretch (Amide): A moderate to sharp peak should appear around 3300 cm⁻¹, corresponding to the stretching vibration of the N-H bond in the secondary amide.

-

Aromatic C-H Stretch: Weak to medium sharp peaks are anticipated just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).

-

Aliphatic C-H Stretch: Peaks corresponding to the methyl and methine groups will appear just below 3000 cm⁻¹ (typically 2980-2850 cm⁻¹).

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is expected between 1710-1680 cm⁻¹.[6]

-

C=O Stretch (Amide I Band): A strong, sharp absorption band should be present around 1650 cm⁻¹.

-

Aromatic C=C Stretch: Several medium-intensity peaks will appear in the 1600-1450 cm⁻¹ region.

-

N-H Bend (Amide II Band): A medium-intensity band is expected around 1550 cm⁻¹.

-

C-O Stretch (Carboxylic Acid): A strong band will be visible in the 1320-1210 cm⁻¹ range.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy:

-

-COOH (1H): A broad singlet is expected far downfield, typically >10 ppm.

-

Aromatic Protons (9H): A complex multiplet pattern between 7.2 and 8.0 ppm, arising from the protons on the phenyl ring and the phthalic acid moiety.

-

-NH (1H): A doublet (due to coupling with the methine proton) or a broad singlet, typically between 8.0 and 9.0 ppm. Its position and sharpness can be solvent-dependent.

-

-CH- (1H): A quintet or multiplet around 5.2 ppm, coupled to both the N-H proton and the methyl protons.

-

-CH₃ (3H): A doublet around 1.6 ppm, resulting from coupling to the adjacent methine proton.

¹³C NMR Spectroscopy:

-

Carboxylic C=O: Signal expected around 170-175 ppm.

-

Amide C=O: Signal expected around 165-170 ppm.

-

Aromatic Carbons: Multiple signals in the 125-145 ppm range.

-

-CH- Carbon: Signal expected around 50 ppm.

-

-CH₃ Carbon: Signal expected around 22 ppm.

Mass Spectrometry (MS)

In an Electron Ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z = 269. Key fragmentation patterns would likely involve the cleavage of the amide bond, loss of the carboxyl group, and fragmentation of the phenylethyl side chain.

Applications in Research and Drug Development

Chiral Resolution

The primary and most established application of (R)- and (S)-N-(1-phenylethyl)phthalamic acid is as a chiral resolving agent.[5] It is used to separate racemic mixtures of amines. The process involves reacting the racemic amine with the chiral phthalamic acid to form a pair of diastereomeric salts. These salts possess different physical properties, such as solubility, allowing them to be separated by fractional crystallization. Once separated, the individual diastereomeric salt can be treated with acid or base to regenerate the pure enantiomer of the amine and recover the resolving agent.

Caption: Logical workflow of chiral resolution.

Precursor in Medicinal Chemistry

The core structure of this molecule serves as a scaffold in medicinal chemistry. For instance, analogues of 2-(carbamoyl)benzoic acid have been synthesized and identified as potent stimulators of Bone Morphogenetic Protein 2 (BMP-2), a key protein in osteoblast differentiation and bone formation.[7] This suggests that derivatives of this compound could be explored as starting points for developing new therapeutics for bone healing and regeneration.

Drug Delivery Systems

The broader class of N-acylated amino acids has been shown to improve the oral delivery of protein drugs.[2] While this specific compound has not been singled out, its properties as a lipophilic amino acid derivative align with the characteristics of molecules studied for this purpose. These agents are thought to facilitate the transport of large molecules across the intestinal epithelium, although the precise mechanisms are still under investigation.

Experimental Protocol: Synthesis

This protocol describes a representative lab-scale synthesis of this compound.

Materials:

-

Phthalic Anhydride (1.0 eq)

-

(R)-(+)-1-Phenylethylamine (1.0 eq)

-

Ethyl Acetate (or other suitable aprotic solvent)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

Setup: Equip a clean, dry round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Reagent Addition: To the flask, add phthalic anhydride (1.0 eq) and ethyl acetate. Stir the mixture until the solid is partially or fully dissolved.

-

Amine Addition: Slowly add (R)-(+)-1-Phenylethylamine (1.0 eq) to the stirred solution at room temperature. The addition may be slightly exothermic.

-

Reaction: Heat the reaction mixture to reflux (the boiling point of the solvent, ~77°C for ethyl acetate) and maintain reflux for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Crystallization: Upon completion, remove the heat source and allow the mixture to cool slowly to room temperature. A white solid precipitate should begin to form.

-

Isolation: To maximize yield, cool the flask in an ice bath for 30 minutes. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with a small amount of cold ethyl acetate to remove any unreacted starting materials.

-

Drying: Dry the product under vacuum to yield this compound as a white solid.

References

- Leipold, H. R., et al. (n.d.). N-acylated Alpha-Amino Acids as Novel Oral Delivery Agents for Proteins. PubMed.

- Shi, L., et al. (n.d.). Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review.

- Chapman, K. D. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers.

- (n.d.). Supplementary Information. The Royal Society of Chemistry.

- (n.d.). The synthesis, properties, and applications of N-acyl-α-aminoacids. ResearchGate.

- (n.d.). n-acylated amino acids: Topics by Science.gov.

- Hamak, K. F. (2014). Synthetic of Phthalimides via the reaction of phthalic anhydride with amines and evaluating of its biological and anti corrosion activity. International Journal of ChemTech Research.

- (n.d.). This compound. CymitQuimica.

- (n.d.). 2-[[(1R)-1-phenylethyl]carbamoyl]benzoic acid. Stenutz.

- (n.d.). 21752-35-2|this compound. BLDpharm.

- Balaramnavar, V. M., et al. (2012). Identification of novel 2-((1-(benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)benzoic acid analogues as BMP-2 stimulators. PubMed.

- (n.d.). infrared spectrum of benzoic acid. Doc Brown's Chemistry.

- (n.d.). Process for enantiomeric enrichment of 2',6'-pipecoloxylidide. Google Patents.

Sources

- 1. 2-[[(1R)-1-phenylethyl]carbamoyl]benzoic acid [stenutz.eu]

- 2. N-acylated alpha-amino acids as novel oral delivery agents for proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. 21752-35-2|this compound|BLD Pharm [bldpharm.com]

- 5. WO2014009964A1 - Process for enantiomeric enrichment of 2 ', 6 ' - pipecoloxylidide - Google Patents [patents.google.com]

- 6. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Identification of novel 2-((1-(benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)benzoic acid analogues as BMP-2 stimulators - PubMed [pubmed.ncbi.nlm.nih.gov]

A Guide to the Chiral Recognition Mechanism of (R)-2-((1-Phenylethyl)carbamoyl)benzoic Acid

Abstract

Chiral separations are a critical analytical challenge in the pharmaceutical and chemical industries, where the physiological effects of enantiomers can differ dramatically. (R)-2-((1-Phenylethyl)carbamoyl)benzoic acid stands as a classic example of a "Pirkle-type" chiral selector, designed to resolve racemates through the formation of transient diastereomeric complexes. This technical guide provides an in-depth exploration of the chiral recognition mechanism underpinning its efficacy. We will dissect the key intermolecular forces—hydrogen bonding, π-π interactions, and steric hindrance—that contribute to enantioselective discrimination. This document synthesizes data from chromatographic, spectroscopic, and computational studies to build a coherent model of the recognition process, offering researchers and drug development professionals both a theoretical framework and practical insights into the application of this and related chiral selectors.

Introduction: The Principle of Chiral Recognition

The separation of enantiomers is predicated on creating a chiral environment in which the two mirror-image molecules can interact differently. This is achieved by using a single enantiomer of another chiral compound, known as the chiral selector. The selector and the enantiomers of the analyte form transient diastereomeric complexes. Because diastereomers have different physical and chemical properties, they possess different energies of formation, allowing for their separation.

The efficacy of a chiral selector is governed by the principles of the three-point interaction model , first proposed by Easson and Stedman and later adapted for chromatography by Pirkle and others[1][2][3]. For effective chiral recognition, a minimum of three simultaneous interactions are required between the selector and the analyte, with at least one of these interactions being stereochemically dependent[1][4]. One enantiomer will be able to successfully establish this three-point fit, leading to a more stable complex, while its mirror image can, at best, achieve a two-point fit, resulting in a less stable, more transient interaction[2][3]. The molecule this compound is purpose-built with functional groups positioned to engage in these critical interactions.

Molecular Architecture and Key Interaction Sites

This compound is synthesized from (R)-1-phenylethylamine and phthalic anhydride. Its structure incorporates three crucial functional groups that act as the points of interaction for chiral recognition.

dot graph { layout=neato; node [shape=none, margin=0]; rankdir=LR; splines=ortho;

mol [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=3045956&t=l", label=""];

// Invisible nodes for label positioning p1 [pos="1.5,1.5!", pin=1, label="Carboxyl Group (H-bond Donor/Acceptor)"]; p2 [pos="-2.2,0.8!", pin=1, label="Amide Linkage (H-bond Donor/Acceptor, Dipole)"]; p3 [pos="-0.5,-2.2!", pin=1, label="Phenylethyl Moiety (π-basic, Steric Bulk)"]; p4 [pos="2.5,-1.2!", pin=1, label="Benzoic Phenyl Ring (π-acidic)"];

} dot Figure 1: Key functional sites on this compound.

-

Carboxyl Group (-COOH): This acidic site is a powerful hydrogen bond donor and acceptor.

-

Amide Linkage (-CONH-): The N-H proton is a hydrogen bond donor, the C=O oxygen is a hydrogen bond acceptor, and the entire group possesses a significant dipole moment.

-

Phenyl Rings: The molecule contains two phenyl rings. The benzoic acid ring is relatively electron-deficient (a π-acceptor or π-acidic) due to the electron-withdrawing carboxyl group. The phenyl ring from the phenylethylamine moiety is comparatively electron-rich (a π-donor or π-basic)[1]. This electronic difference is fundamental to forming charge-transfer complexes.

-

Chiral Center: The stereogenic center on the phenylethylamine moiety creates a fixed three-dimensional arrangement of these interaction sites, forcing a specific orientation for optimal binding.

The Mechanism of Recognition: A Multi-Point Interaction Model

The enantioselective power of this compound arises from the synergistic effect of multiple non-covalent interactions. For an analyte to be resolved, it must possess complementary functional groups. A typical analyte for this type of selector would have a π-acidic aromatic ring (e.g., a 3,5-dinitrophenyl group), hydrogen bonding capabilities, and its own stereocenter.

The more stable diastereomeric complex (leading to longer retention time in normal-phase HPLC) is formed when the analyte enantiomer can simultaneously engage in the following three interactions:

-

π-π Charge-Transfer Interaction: This is a primary interaction. The electron-rich (π-basic) phenyl ring of the selector's phenylethyl group interacts favorably with an electron-deficient (π-acidic) aromatic system on the analyte[1][5].

-

Hydrogen Bonding: The amide and/or carboxyl groups of the selector form hydrogen bonds with polar functional groups on the analyte, such as amides, carbamates, or esters. For example, the selector's amide N-H can donate a hydrogen bond to a carbonyl oxygen on the analyte.

-

Steric Hindrance: The third point of discrimination is often a repulsive steric interaction. The bulky groups at the chiral centers of both the selector and one enantiomer of the analyte will clash, preventing a close, stable association. The other enantiomer, however, can orient itself to avoid this clash while still maintaining the attractive π-π and hydrogen bonding interactions.

// Connections for Favored Enantiomer Selector_pi -> Favored_pi [label=" π-π Interaction\n(Attractive)", color="#4285F4"]; Selector_H -> Favored_H [label=" H-Bond\n(Attractive)", color="#34A853"]; Selector_Steric -> Favored_Steric [label=" Minimal Repulsion", style=dashed, color="#34A853"];

// Connections for Disfavored Enantiomer Selector_pi -> Disfavored_pi [label=" π-π Interaction\n(Attractive)", color="#4285F4"]; Selector_H -> Disfavored_H [label=" H-Bond\n(Attractive)", color="#34A853"]; Selector_Steric -> Disfavored_Steric [label=" Steric Clash\n(Repulsive)", color="#EA4335", style=bold]; } dot Figure 2: Conceptual diagram of the three-point interaction model. The favored enantiomer achieves two attractive interactions and avoids steric clash, while the disfavored enantiomer suffers a repulsive steric interaction that destabilizes the complex.

Experimental Evidence and Methodologies

The proposed mechanism is not merely theoretical; it is supported by a wealth of experimental data from various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

Chromatographic data provides the most direct evidence of enantioseparation. By systematically varying mobile phase composition, one can probe the nature of the dominant interactions. For Pirkle-type phases like those derived from our topic molecule, separations are typically performed in normal-phase mode (e.g., hexane/isopropanol). The use of non-polar solvents enhances the hydrogen bonding and π-π interactions, which would be masked by polar or aqueous solvents[6][7].

Table 1: Representative Chromatographic Data for a Racemic Analyte

| Parameter | Enantiomer 1 (Disfavored) | Enantiomer 2 (Favored) |

| Retention Time (t R ) | 4.2 min | 5.8 min |

| Capacity Factor (k') | 3.2 | 4.8 |

| Separation Factor (α) | \multicolumn{2}{c | }{1.50 } |

| Resolution (R s ) | \multicolumn{2}{c | }{2.10 } |

| Conditions: Chiral stationary phase based on this compound; Mobile Phase: Hexane/Isopropanol (90:10); Flow Rate: 1.0 mL/min. |

A separation factor (α) greater than 1.0 indicates that chiral recognition is occurring. The resolution (Rs) value indicates the quality of the separation, with Rs ≥ 1.5 signifying baseline separation.

Spectroscopic Elucidation (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the non-covalent interactions that drive chiral recognition in solution[8][9][10]. By mixing the chiral selector with the racemic analyte in an NMR tube, one can observe the formation of the diastereomeric complexes.

-

Chemical Shift Perturbations: Protons on the analyte that are close to the selector's interaction sites in the complex will experience a change in their local electronic environment, leading to a shift in their NMR resonance. The magnitude of the shift difference between the two enantiomers provides information about the binding geometry[11].

-

Nuclear Overhauser Effect (NOE): 2D NOESY or ROESY experiments can detect through-space interactions between protons that are physically close (< 5 Å). Observing an NOE between a proton on the selector's phenyl ring and a proton on the analyte's aromatic ring is strong evidence for a π-π stacking interaction[12][13].

X-ray Crystallography

The most definitive evidence for a proposed binding model comes from X-ray crystallography of a co-crystal containing the chiral selector and one of the analyte enantiomers[12][13]. This technique provides a precise, three-dimensional map of the atomic positions within the diastereomeric complex, allowing for the direct visualization and measurement of intermolecular distances and angles. While a crystal structure for our specific topic molecule complexed with an analyte may not be published, numerous studies on analogous Pirkle-type systems have confirmed the essential features of the π-π stacking and hydrogen bonding interactions proposed in the model[12][13].

Computational Modeling

Molecular mechanics and quantum mechanical calculations are used to model the diastereomeric complexes and calculate their relative binding energies[14][15]. These simulations can corroborate experimental findings and provide insights where experimental data is difficult to obtain[13][14]. Docking studies can predict the most stable conformation of the selector-analyte complex, often revealing the same key interactions identified by NMR and crystallography.

// Nodes Hypothesis [label="Propose 3-Point\nInteraction Model"]; HPLC [label="HPLC Method Development\n(Demonstrate Separation)", shape=parallelogram, fillcolor="#FEF7E0"]; NMR [label="NMR Titration & NOESY\n(Probe Solution-State Interactions)", shape=parallelogram, fillcolor="#FEF7E0"]; Xtal [label="X-ray Crystallography\n(Visualize Solid-State Complex)", shape=parallelogram, fillcolor="#FEF7E0"]; Comp [label="Computational Modeling\n(Calculate Binding Energies)", shape=parallelogram, fillcolor="#FEF7E0"]; Confirm [label="Confirmed Chiral\nRecognition Mechanism", shape=ellipse, fillcolor="#E6F4EA"];

// Edges Hypothesis -> HPLC; HPLC -> NMR [label="Observed separation\njustifies further study"]; NMR -> Xtal [label="Solution data guides\ncrystallization attempts"]; {NMR, Xtal} -> Comp [label="Experimental data\nvalidates model"]; {HPLC, NMR, Xtal, Comp} -> Confirm; } dot Figure 3: A typical experimental workflow for elucidating a chiral recognition mechanism.

Protocol: Chiral Separation using a Pirkle-Type Stationary Phase

This protocol outlines a general procedure for developing a chiral separation method using a stationary phase based on this compound.

Objective: To resolve a racemic analyte containing a π-acidic moiety and hydrogen bonding groups.

Materials:

-

HPLC system with UV detector.

-

Chiral column with this compound or a similar Pirkle-type selector bonded to silica.

-

HPLC-grade hexane, isopropanol (IPA), and ethanol (EtOH).

-

Racemic analyte.

Methodology:

-

Column Equilibration:

-

Causality: The stationary phase must be fully equilibrated with the mobile phase to ensure stable and reproducible retention times.

-

Procedure: Purge the column with the initial mobile phase (e.g., 95:5 Hexane:IPA) at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

-

-

Sample Preparation:

-

Causality: The sample must be dissolved in the mobile phase to prevent peak distortion caused by solvent mismatch.

-

Procedure: Prepare a 1 mg/mL solution of the racemic analyte in the mobile phase. Filter through a 0.45 µm syringe filter.

-

-

Initial Screening Run:

-

Causality: A scouting run is necessary to determine if any separation occurs under standard conditions.

-

Procedure:

-

Mobile Phase: 90:10 Hexane:IPA.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 5 µL.

-

Detection: 254 nm (or λmax of the analyte).

-

Run Time: 15 minutes.

-

Analyze the chromatogram for any sign of peak splitting or broadening, which indicates partial separation.

-

-

-

Method Optimization:

-

Causality: The polarity of the mobile phase is the most critical parameter for tuning selectivity and resolution on a Pirkle-type phase. Reducing polarity strengthens the key interactions.

-

Procedure:

-

If resolution is poor but some separation is visible: Decrease the concentration of the polar modifier (IPA). Test mobile phases such as 95:5 and 98:2 Hexane:IPA. This will increase retention times but should also increase the separation factor (α).

-

If retention times are too long: Increase the concentration of the polar modifier. Test 80:20 Hexane:IPA. Note that this may decrease resolution.

-

Alternative Modifiers: Sometimes, a different alcohol modifier like ethanol can alter the hydrogen-bonding interactions and improve selectivity. Test a 90:10 Hexane:EtOH mobile phase.

-

-

-

Data Analysis:

-

Causality: Quantitative assessment is required to validate the separation.

-

Procedure: For the optimized method, calculate the capacity factor (k'), separation factor (α), and resolution (Rs) for the enantiomeric pair.

-

Conclusion

The chiral recognition mechanism of this compound is a well-defined process rooted in the principles of the three-point interaction model. Its effectiveness stems from a deliberate molecular design that facilitates a combination of π-π charge-transfer interactions, hydrogen bonding, and stereospecific steric repulsion. By forming transient diastereomeric complexes of differing stabilities with the enantiomers of a suitable analyte, separation is achieved. Understanding this mechanism, supported by chromatographic, spectroscopic, and computational evidence, allows scientists to make rational choices in method development and to design new generations of even more effective chiral selectors for critical applications in drug discovery and beyond.

References

- B. Martins, J., & D. A. G. Neto, B. (2017). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 22(2), 295. [Link][9][10][11]

- Wikipedia contributors. (2023). Chiral analysis. Wikipedia. [Link][4]

- Davankov, V. (1997). The nature of chiral recognition: Is it a three‐point interaction?. Chirality, 9(2), 99-102. [Link][5]

- Bao, X., Snurr, R. Q., & Broadbelt, L. J. (2013). Insights into the complexity of chiral recognition by a three-point model.

- Kannappan, V. (2022). Donor-Acceptor (Pirkle)-type CSPs. Chiralpedia. [Link][1]

- Berthod, A. (2006). Chiral Recognition Mechanisms. Analytical Chemistry, 78(7), 2093-2099. [Link][2]

- ResearchGate. (n.d.). The three-point interaction model.

- Alonso, M., et al. (2023). Molecular Recognition and Chiral Discrimination from NMR and Multi-Scale Simulations. Chemistry – A European Journal. [Link]

- Pirkle, W. H., Murray, P. G., & Wilson, S. R. (1996). X-ray Crystallographic Evidence in Support of a Proposed Chiral Recognition Mechanism. The Journal of Organic Chemistry, 61(14), 4775–4777. [Link][13][14]

- Lipkowitz, K. B., et al. (1990). Computational analysis of chiral recognition in Pirkle phases. Analytical Chemistry, 62(8), 841-845. [Link][15]

- Sajini, T., et al. (2022). Computational Modeling and Theoretical Strategies for the Design of Chiral Recognition Sites Using Molecular Imprinting Technology.

- Wikipedia contributors. (2023).

- Szczerba, T. J. (2012). Screening of Pirkle-Type Chiral Stationary Phases for HPLC Enantioseparations. In Chiral Separations (pp. 59-71). Humana Press. [Link][7]

- Regis Technologies. (n.d.). Pirkle Chiral HPLC Columns. Regis Technologies. [Link][8]

- Maier, N. M., et al. (2002). Elucidation of the chiral recognition mechanism of cinchona alkaloid carbamate-type receptors for 3,5-dinitrobenzoyl amino acids. Journal of the American Chemical Society, 124(29), 8611-8629. [Link]

Sources

- 1. Donor-Acceptor (Pirkle)-type CSPs – Chiralpedia [chiralpedia.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Chiral analysis - Wikipedia [en.wikipedia.org]

- 5. Chiral column chromatography - Wikipedia [en.wikipedia.org]

- 6. Screening of Pirkle-Type Chiral Stationary Phases for HPLC Enantioseparations | Springer Nature Experiments [experiments.springernature.com]

- 7. hplc.eu [hplc.eu]

- 8. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Molecular Recognition and Chiral Discrimination from NMR and Multi‐Scale Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. X-ray Crystallographic Evidence in Support of a Proposed Chiral Recognition Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Elucidation of the chiral recognition mechanism of cinchona alkaloid carbamate-type receptors for 3,5-dinitrobenzoyl amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

Spectroscopic Characterization of (R)-2-((1-Phenylethyl)carbamoyl)benzoic Acid: A Technical Guide for Researchers

Introduction: The Significance of (R)-2-((1-Phenylethyl)carbamoyl)benzoic Acid

This compound, with the chemical formula C₁₆H₁₅NO₃ and CAS number 21752-35-2, is a chiral carboxylic acid containing an amide linkage.[1] The presence of a stereocenter derived from (R)-1-phenylethylamine makes it a valuable building block in asymmetric synthesis.[2][3] Its structural similarity to phthalic acid derivatives and its chiral nature suggest potential applications in the development of novel therapeutic agents and as a chiral resolving agent. Accurate spectroscopic characterization is paramount to ensure the chemical identity, purity, and enantiomeric integrity of the compound.

Synthesis Protocol: A Reliable Pathway

The synthesis of this compound is readily achieved through the nucleophilic acyl substitution reaction of phthalic anhydride with (R)-1-phenylethylamine. This reaction proceeds via the opening of the anhydride ring by the amine, forming a phthalamic acid derivative.[4][5]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve phthalic anhydride (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Amine Addition: To the stirred solution, add (R)-1-phenylethylamine (1.0 equivalent) dropwise at room temperature. The use of a chiral amine is crucial for establishing the stereocenter in the final product.[2]

-

Reaction Monitoring: The reaction is typically rapid and can be monitored by thin-layer chromatography (TLC) by observing the consumption of the starting materials.

-

Workup: Upon completion, the solvent can be removed under reduced pressure. The resulting solid is the crude this compound.

-

Purification: The product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield a white crystalline solid.

Caption: Synthetic workflow for this compound.

Spectroscopic Analysis: A Predictive Approach

Due to the limited availability of published spectra for the target molecule, the following sections provide predicted spectroscopic data based on the known chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information.

Predicted ¹H NMR Spectrum (in CDCl₃, 300 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.5-12.0 | br s | 1H | COOH |

| ~8.5-8.7 | d | 1H | Amide NH |

| ~7.2-7.9 | m | 9H | Aromatic protons |

| ~5.2-5.4 | q | 1H | CH-CH₃ |

| ~1.5-1.7 | d | 3H | CH-CH₃ |

-

Rationale: The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift. The amide proton will appear as a doublet due to coupling with the adjacent methine proton. The aromatic protons from both the phthalic acid and phenylethyl moieties will resonate in the typical aromatic region. The methine proton of the phenylethyl group will be a quartet due to coupling with the methyl protons, and the methyl protons will appear as a doublet. The diastereotopic nature of the aromatic protons on the phthalic acid moiety may lead to more complex splitting patterns than simple multiplets.

Predicted ¹³C NMR Spectrum (in CDCl₃, 75 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~168-172 | Carboxylic Acid C=O |

| ~165-168 | Amide C=O |

| ~140-145 | Aromatic Quaternary Carbons |

| ~125-135 | Aromatic CH Carbons |

| ~48-52 | CH-CH₃ |

| ~20-23 | CH-CH₃ |

-

Rationale: The two carbonyl carbons (carboxylic acid and amide) will be the most downfield signals. The aromatic carbons will appear in their characteristic region, with quaternary carbons at a lower field than the protonated carbons. The aliphatic carbons of the phenylethyl group will be the most upfield signals.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying functional groups. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, amide, and aromatic functionalities.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) |

| ~3300 | Medium | N-H stretch (Amide) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| ~1700 | Strong | C=O stretch (Carboxylic Acid) |

| ~1650 | Strong | C=O stretch (Amide I) |

| ~1600, ~1450 | Medium | Aromatic C=C stretch |

| ~1550 | Medium | N-H bend (Amide II) |

| ~1300 | Medium | C-O stretch (Carboxylic Acid) |

-

Rationale: The broad O-H stretch of the carboxylic acid is a hallmark feature and will likely overlap with the N-H stretch of the amide.[6][7] The two carbonyl groups will give rise to two distinct, strong absorption bands. The aromatic C=C stretching vibrations and the amide II band will also be prominent.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) is a suitable technique.

Predicted Mass Spectrum (ESI):

-

Molecular Ion: The molecular weight of C₁₆H₁₅NO₃ is 269.30 g/mol . In positive ion mode, the [M+H]⁺ ion would be observed at m/z 270.1. In negative ion mode, the [M-H]⁻ ion would be observed at m/z 268.1.

-

Key Fragmentation Patterns:

-

Loss of H₂O (18 Da) from the carboxylic acid.

-

Loss of CO₂ (44 Da) from the carboxylic acid.

-

Cleavage of the amide bond, leading to fragments corresponding to the phthalic acid moiety and the phenylethylamine moiety. For example, a fragment at m/z 105 corresponding to the phenylethyl cation [C₆H₅CHCH₃]⁺ is expected.

-

Caption: Workflow for the spectroscopic characterization of the synthesized product.

Chirality and Diastereomeric Analysis

Confirming the enantiomeric purity of this compound is crucial. While standard NMR of the enantiomer itself will not distinguish it from its S-counterpart, the use of a chiral derivatizing agent can be employed.[8][9][10] For instance, reaction with a chiral alcohol, such as (S)-2-butanol, would form diastereomeric esters. These diastereomers would exhibit distinct signals in the NMR spectrum, allowing for the determination of enantiomeric excess.

Conclusion

This technical guide provides a scientifically grounded framework for the synthesis and spectroscopic characterization of this compound. By following the outlined protocols and leveraging the predictive spectroscopic data, researchers in drug development and organic synthesis can confidently prepare and validate this important chiral molecule. The principles of NMR, IR, and MS, when applied systematically, provide a self-validating system for ensuring the integrity of the compound, which is essential for reproducible and reliable scientific outcomes.

References

- Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines.

- 8.29 Spectroscopic Analysis: Diastereomeric Derivatization for Spectroscopy.

- Fluorescence Spectroscopy of Enantiomeric Amide Compounds Enforced by Chiral Light. MDPI. [Link]

- Benzoic acid, 2-phenylethyl ester. NIST WebBook. [Link]

- 10.29 Spectroscopic Analysis: Diastereomeric Derivatization for Spectroscopy.

- Identification of Novel 2-((1-(Benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)benzoic Acid Analogues as BMP-2 Stimulators. Journal of Medicinal Chemistry. [Link]

- N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids. PubMed Central. [Link]

- The reaction of phthalic anhydride and amines yielding transient amides and phthalimides.

- 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870).

- Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry. [Link]

- Benzoic acid, 2-hydroxy-, 2-oxo-2-phenylethyl ester. SpectraBase. [Link]

- Benzoic acid, 2-phenylethyl ester. NIST WebBook. [Link]

- New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary.

- Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids.

- Infrared spectrum of benzoic acid. Doc Brown's Chemistry. [Link]

- 2-(2-PHENYLETHYL)BENZOIC ACID. gsrs.

- C15H14O2. PubChem. [Link]

- New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. PubMed. [Link]

- 2-[[(1R)-1-phenylethyl]carbamoyl]benzoic acid. Stenutz. [Link]

- Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. MDPI. [Link]

- 2-{[(2-Oxo-2-phenylethyl)amino]carbonyl}benzoic acid. PubChem. [Link]

- A method for preparing N- (2 - phenylethyl) benzamide.

- FT-IR ATR spectra of the benzoic acid modified alkyd (RA-BA), and gum...

- Benzoic acid, 2-hydroxy-, phenylmethyl ester. NIST WebBook. [Link]

Sources

- 1. 2-[[(1R)-1-phenylethyl]carbamoyl]benzoic acid [stenutz.eu]

- 2. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

A Technical Guide to the Solubility Determination of (R)-2-((1-Phenylethyl)carbamoyl)benzoic acid for Pharmaceutical Applications

Abstract

The aqueous and organic solvent solubility of an active pharmaceutical ingredient (API) is a critical determinant of its biopharmaceutical properties, impacting everything from formulation design to bioavailability.[1] (R)-2-((1-Phenylethyl)carbamoyl)benzoic acid, a chiral carboxylic acid containing both amide and aromatic functionalities, presents a molecular structure whose solubility behavior is non-trivial to predict. This technical guide provides a comprehensive framework for researchers and drug development professionals to systematically determine and understand the solubility of this compound. We delve into the physicochemical properties that govern its solubility, outline a theoretical basis for solvent selection using Hansen Solubility Parameters, and provide a detailed, field-proven experimental protocol based on the gold-standard shake-flask method.[2] The guide emphasizes not just the procedural steps but the underlying scientific rationale, ensuring a robust and reproducible approach to generating high-quality solubility data essential for preclinical and formulation development.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

In the path of a new chemical entity (NCE) from discovery to a marketed drug, solubility is a fundamental physical property that can dictate success or failure.[3] Poor solubility is a major hurdle in pharmaceutical development, with estimates suggesting that over 40% of NCEs are poorly soluble in water.[4] This challenge directly impacts an API's bioavailability, as a drug must first be in solution to be absorbed into the systemic circulation.[1][4]

Insufficient solubility can lead to a cascade of development challenges:

-

Compromised Bioavailability: Low solubility often results in low and variable oral absorption, hindering the attainment of therapeutic plasma concentrations.[4]

-

Formulation Complexity: Significant resources are often expended to develop complex formulations, such as amorphous solid dispersions or lipid-based systems, to enhance the solubility of challenging compounds.

-

Inaccurate In Vitro Data: Undissolved compound in early-stage biological assays can lead to misleading structure-activity relationship (SAR) data and the erroneous rejection of potentially potent molecules.[5]

Therefore, a thorough understanding and accurate measurement of an API's solubility profile in a range of relevant solvents and physiological media is not merely a data-gathering exercise; it is a cornerstone of a successful drug development program. This guide provides the theoretical and practical tools to perform such an evaluation for this compound.

Physicochemical Characterization of this compound

Understanding the structure of this compound is paramount to predicting its solubility behavior. The molecule possesses several key features:

-

Carboxylic Acid Group (-COOH): This is a primary driver of its pH-dependent solubility. As a weak acid, the molecule will be predominantly in its neutral, less soluble form at low pH. As the pH increases above its pKa, it will deprotonate to form a carboxylate anion, which is significantly more polar and water-soluble.

-

Amide Linkage (-CONH-): The amide group is polar and can act as both a hydrogen bond donor (N-H) and acceptor (C=O). This functionality will promote interactions with polar and hydrogen-bonding solvents.

-

Aromatic Rings: The two phenyl rings are large, nonpolar moieties that contribute to the molecule's hydrophobicity and will favor interactions with nonpolar or moderately polar solvents through van der Waals forces and π-π stacking.

-

Chirality: The stereocenter at the 1-phenylethyl group means the molecule is chiral. While solubility in achiral solvents is identical for both enantiomers, the crystal lattice energy of the racemate can differ from that of the pure enantiomer, potentially leading to different solubility values.

This combination of a polar, ionizable head group and significant nonpolar character suggests that the compound's solubility will be highly dependent on the chosen solvent system, exhibiting amphiphilic characteristics.

Theoretical Framework for Solubility Prediction

While experimental determination is definitive, theoretical models can guide solvent selection, saving time and resources. Hansen Solubility Parameters (HSP) provide a powerful framework for this purpose.

Hansen Solubility Parameters (HSP)

Developed by Charles Hansen, the HSP model is based on the principle that "like dissolves like."[6][7] It deconstructs the total cohesive energy of a substance into three components:

-

δd: Energy from dispersion forces (van der Waals).

-

δp: Energy from dipolar intermolecular forces.

-

δh: Energy from hydrogen bonding.

Every solvent and solute can be described by a point in this three-dimensional "Hansen space."[6] The closer the coordinates of a solute and a solvent, the more likely they are to be miscible. The distance (Ra) between a solute (1) and a solvent (2) in Hansen space is calculated as:

Ra = √[4(δd₂ - δd₁)² + (δp₂ - δp₁)² + (δh₂ - δh₁)²]

A smaller Ra value indicates a higher affinity and, therefore, higher potential solubility. By mapping the HSP of this compound (which can be estimated using group contribution methods) and various solvents, one can rationally select a diverse yet targeted set of solvents for experimental screening.[8]

Experimental Determination of Equilibrium Solubility: A Methodological Guide

For regulatory and formulation purposes, the thermodynamic equilibrium solubility is the most critical value. The shake-flask method is the universally accepted gold-standard technique for this measurement due to its simplicity and accuracy.[2][9]

Principle of the Shake-Flask Method

The method involves adding an excess amount of the solid API to a known volume of solvent and agitating the mixture at a constant temperature for a sufficient period to allow the system to reach equilibrium.[2] At equilibrium, the concentration of the dissolved API in the supernatant is constant and represents the saturation solubility. The key to this method's trustworthiness is ensuring that true equilibrium is reached and that the solid and liquid phases are effectively separated before analysis.[10]

Experimental Workflow

The following diagram outlines the complete workflow for the shake-flask solubility determination.

Caption: Shake-Flask Solubility Determination Workflow.

Detailed Step-by-Step Protocol

Materials:

-

This compound (crystalline solid)

-

Selected solvents (e.g., Water, Phosphate Buffer pH 7.4, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Dimethyl Sulfoxide)

-

2-4 mL glass vials with PTFE-lined screw caps

-

Analytical balance

-

Orbital shaker with temperature control

-

Centrifuge with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Calibrated pipettes

-

Volumetric flasks

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Procedure:

-

Preparation: Add an excess amount of the API (e.g., 10-20 mg, ensuring solid remains at equilibrium) to a pre-weighed glass vial. Record the exact mass.

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the selected solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and moderate agitation speed (e.g., 200 rpm).

-

Time to Equilibrium: Allow the samples to equilibrate for at least 24 hours. Self-Validation: To ensure equilibrium has been reached, take samples at multiple time points (e.g., 24h, 48h, and 72h). Equilibrium is confirmed when consecutive measurements are statistically identical.[2]

-

Phase Separation: After equilibration, let the vials stand at the same constant temperature to allow coarse particles to settle. To separate the saturated solution from the excess solid, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) at the experimental temperature.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant. For volatile solvents, this step should be performed quickly. To ensure no particulate matter is transferred, it is best practice to pass the supernatant through a 0.22 µm syringe filter. Causality: Filtration is a critical step; failure to remove all undissolved solids will lead to a significant overestimation of solubility.

-

Dilution: Accurately dilute the sample with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical calibration curve.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method.

Analytical Quantification

High-Performance Liquid Chromatography (HPLC) is the preferred method for quantifying the dissolved API due to its high specificity and sensitivity.[11] A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a pH modifier like formic acid to ensure consistent peak shape) is a common starting point. A calibration curve must be generated using standards of known concentration to ensure accurate quantification.

Data Presentation and Interpretation (Illustrative Data)

As direct experimental data for this specific compound is not publicly available, the following table presents a set of hypothetical but scientifically plausible results to illustrate how data should be presented and interpreted.

Table 1: Illustrative Equilibrium Solubility of this compound at 25 °C

| Solvent | Solvent Class | Hansen Parameters (δd, δp, δh) | Illustrative Solubility (mg/mL) | Illustrative Solubility (mol/L) |

| Water (pH ~6) | Polar Protic | (15.5, 16.0, 42.3) | < 0.01 | < 3.5 x 10⁻⁵ |

| PBS (pH 7.4) | Polar Protic, Buffered | (15.5, 16.0, 42.3) | 0.5 - 1.5 | 1.7 - 5.2 x 10⁻³ |

| Ethanol | Polar Protic | (15.8, 8.8, 19.4) | 50 - 70 | 0.17 - 0.24 |

| Acetone | Polar Aprotic | (15.5, 10.4, 7.0) | 150 - 200 | 0.52 - 0.70 |

| Ethyl Acetate | Polar Aprotic | (15.8, 5.3, 7.2) | 20 - 30 | 0.07 - 0.10 |

| Dichloromethane | Polar Aprotic | (17.0, 7.3, 7.1) | 5 - 10 | 0.017 - 0.035 |

| Toluene | Nonpolar | (18.0, 1.4, 2.0) | < 1.0 | < 3.5 x 10⁻³ |

| DMSO | Polar Aprotic | (18.4, 16.4, 10.2) | > 300 | > 1.05 |

Disclaimer: The data in this table is for illustrative purposes only and does not represent experimentally verified values.

Discussion of Illustrative Data

The illustrative data reflects the expected behavior based on the molecule's structure.

-

Aqueous Solubility: The very low solubility in pure water is expected due to the large hydrophobic phenyl groups. In buffered solution at pH 7.4, which is likely above the pKa of the carboxylic acid, the molecule ionizes, drastically increasing its solubility as predicted.

-

Polar Protic Solvents: In ethanol, the solubility is significant. Ethanol can engage in hydrogen bonding with the amide and carboxylic acid groups while its ethyl chain interacts favorably with the nonpolar parts of the molecule.

-

Polar Aprotic Solvents: The highest solubilities are seen in polar aprotic solvents like Acetone and DMSO. These solvents are strong hydrogen bond acceptors, readily interacting with the N-H and -COOH protons. DMSO is a particularly strong solvent for such molecules due to its high polarity and ability to disrupt the solute's crystal lattice.

-

Nonpolar Solvents: As expected, solubility in a nonpolar solvent like toluene is very poor. While the phenyl rings can interact with toluene, the polar carboxylic acid and amide groups are highly disfavored in this environment.

Conclusion and Future Directions

This guide provides a robust framework for determining the solubility of this compound. By combining theoretical predictions with the gold-standard shake-flask experimental method, researchers can generate the high-quality, reliable data necessary for informed decision-making in the drug development process.

Future work should focus on generating a full pH-solubility profile to fully characterize the impact of ionization. Furthermore, investigating solubility in biorelevant media (e.g., FaSSIF, FeSSIF) and performing solid-state characterization (e.g., XRPD, DSC) of the starting material and the solid remaining after equilibration are critical next steps to understand potential polymorphic transformations that could impact the measured solubility.

References

- Hansen, C. M. (1967). Hansen solubility parameter. Wikipedia. [Link]

- Adscientis. (n.d.). Hansen Solubility Parameters (HSP). [Link]

- Alwsci. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. [Link]

- Schneider, I. (2018). Substance solubility. Drug Discovery News. [Link]

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. [Link]

- Ionescu, C. (2020). The Importance of Solubility for New Drug Molecules. Mædica. [Link]

- Hansen, C., & Abbott, S. (n.d.). Hansen Solubility Parameters. [Link]

- Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

- Whyte, B. (2023).

- Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. [Link]

- U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

- Glomme, A., et al. (2005). Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. Journal of Pharmacy and Pharmacology. [Link]

- Wikipedia. (n.d.). Total dissolved solids. [Link]

- ALS Global. (n.d.).

- Various Authors. (2022).

- Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

Sources

- 1. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 3. Substance solubility | Drug Discovery News [drugdiscoverynews.com]

- 4. ucd.ie [ucd.ie]

- 5. bmglabtech.com [bmglabtech.com]

- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 7. Solubility parameters (HSP) [adscientis.com]

- 8. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. ingentaconnect.com [ingentaconnect.com]

- 11. improvedpharma.com [improvedpharma.com]

An In-Depth Technical Guide to (R)-2-((1-Phenylethyl)carbamoyl)benzoic Acid: A Powerful Chiral Resolving Agent

This guide provides a comprehensive technical overview of (R)-2-((1-Phenylethyl)carbamoyl)benzoic acid, a highly effective chiral resolving agent for racemic amines. Intended for researchers, scientists, and professionals in drug development, this document delves into the historical context of its discovery, the underlying principles of its application, detailed synthesis and resolution protocols, and its significance in the preparation of enantiomerically pure compounds.

Introduction: The Imperative of Chirality in Drug Development

The stereochemistry of a drug molecule is a critical determinant of its pharmacological and toxicological properties. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive, less active, or even responsible for adverse effects. Consequently, the production of single-enantiomer pharmaceuticals is a fundamental requirement in modern drug development, mandated by regulatory agencies to ensure safety and efficacy.

Classical resolution via diastereomeric salt formation remains a cornerstone of industrial-scale chiral separations.[1] This method involves the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts.[2] These diastereomers, unlike enantiomers, possess different physical properties, such as solubility, allowing for their separation by techniques like fractional crystallization.[1]

The Emergence of N-Acylamino Acids as Resolving Agents

While classical resolving agents like tartaric acid and brucine have been historically significant, the quest for more efficient and versatile agents has led to the development of various synthetic resolving agents.[2] Among these, N-acylamino acids have emerged as a powerful class of resolving agents for amines. Their structural diversity allows for the fine-tuning of steric and electronic properties to achieve optimal diastereomeric salt formation and separation for a specific racemic amine.

This compound, also known as (R)-(+)-N-(1-Phenylethyl)phthalamic acid, belongs to this class of resolving agents. Its structure incorporates a chiral (R)-1-phenylethylamine moiety, which imparts stereoselectivity, and a carboxylic acid group that readily forms salts with basic amines.

Mechanism of Chiral Recognition and Resolution

The efficacy of this compound as a resolving agent lies in its ability to form diastereomeric salts with racemic amines that exhibit a significant difference in solubility in a given solvent system. This difference is a consequence of the distinct three-dimensional packing of the diastereomeric salt crystals.

The resolution process can be visualized as a three-step workflow:

The key to a successful resolution is the selection of a solvent in which one diastereomeric salt is significantly less soluble than the other. This allows for the selective crystallization of one diastereomer, leaving the other enriched in the mother liquor. Subsequent treatment of the isolated salt with a base liberates the enantiomerically pure amine and regenerates the resolving agent for potential recycling.

Synthesis of this compound

The synthesis of this resolving agent is a straightforward amidation reaction between phthalic anhydride and (R)-1-phenylethylamine.[3]

Experimental Protocol: Synthesis

Materials:

-

Phthalic anhydride

-

(R)-1-Phenylethylamine

-

Toluene (or other suitable aprotic solvent)

-

Hydrochloric acid (for workup)

-

Sodium sulfate (for drying)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phthalic anhydride (1.0 equivalent) in toluene.

-

Slowly add (R)-1-phenylethylamine (1.0 equivalent) to the solution. The reaction is often exothermic.

-

Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The product may precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Collect the solid product by filtration and wash with a small amount of cold toluene.

-

To purify the product, it can be recrystallized from a suitable solvent system (e.g., ethanol/water).

-

Dry the purified this compound under vacuum.

Application in Chiral Resolution: A Practical Guide

The following protocol provides a general framework for the resolution of a racemic amine using this compound. Optimization of solvent, temperature, and stoichiometry is often necessary for each specific amine.

Experimental Protocol: Resolution of a Racemic Amine

Materials:

-

Racemic amine

-

This compound

-

Screening solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, and mixtures thereof)

-

Sodium hydroxide solution (for liberation of the free amine)

-

Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

-

Sodium sulfate (for drying)

Procedure:

Part A: Diastereomeric Salt Formation and Crystallization

-

In a flask, dissolve the racemic amine (1.0 equivalent) in a minimal amount of a heated screening solvent.

-

In a separate flask, dissolve this compound (0.5-1.0 equivalent) in the same solvent, heating if necessary.

-

Slowly add the resolving agent solution to the amine solution with stirring.

-

Allow the mixture to cool slowly to room temperature, and then further cool in an ice bath to promote crystallization.

-

Collect the precipitated crystals (the less soluble diastereomeric salt) by vacuum filtration.

-

Wash the crystals with a small amount of the cold solvent.

-

The mother liquor contains the more soluble diastereomeric salt.

Part B: Liberation of the Enantiomerically Enriched Amine

-

Suspend the isolated diastereomeric salt crystals in water.

-

Add a sufficient amount of a base (e.g., 1M NaOH) to deprotonate the amine and dissolve the resolving agent.

-

Extract the liberated amine with an organic solvent (e.g., dichloromethane).

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the enantiomerically enriched amine.

-

The aqueous layer can be acidified to recover the resolving agent.

-

The enantiomeric excess (e.e.) of the resolved amine should be determined using a suitable analytical technique, such as chiral HPLC or NMR spectroscopy with a chiral shift reagent.

Table 1: Hypothetical Resolution Data for a Racemic Amine

| Entry | Racemic Amine | Resolving Agent | Solvent | Yield of Less Soluble Salt (%) | e.e. of Resolved Amine (%) |

| 1 | Amine X | This compound | Methanol | 45 | >98 (S-enantiomer) |

| 2 | Amine Y | This compound | Ethanol | 42 | >97 (R-enantiomer) |

| 3 | Amine Z | This compound | Acetone | 38 | 95 (S-enantiomer) |

Note: The data in this table is illustrative and the outcome of a resolution is highly dependent on the specific amine and experimental conditions.

Conclusion and Future Outlook

This compound stands as a valuable and effective tool in the arsenal of the modern synthetic chemist for the resolution of racemic amines. Its straightforward synthesis and the ability to form diastereomeric salts with distinct solubility profiles make it a practical choice for both laboratory-scale and industrial applications. As the demand for enantiomerically pure pharmaceuticals continues to grow, the development and application of such well-defined chiral resolving agents will remain a critical area of research and development. Further investigations into the solid-state structures of its diastereomeric salts could provide deeper insights into the mechanism of chiral recognition and guide the rational design of even more efficient resolving agents in the future.

References

- Balaramnavar, V. M., et al. (2012). Identification of novel 2-((1-(benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)benzoic acid analogues as BMP-2 stimulators. Journal of Medicinal Chemistry, 55(19), 8563-8574.

- Chiralpedia. (2025). Part 6: Resolution of Enantiomers.

- Wikipedia contributors. (2023). Chiral resolution. In Wikipedia, The Free Encyclopedia.

- LibreTexts Chemistry. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers.

- Stenutz, R. (n.d.). 2-[[(1R)-1-phenylethyl]carbamoyl]benzoic acid.

- Al-Azzawi, A. M., & Ali, M. S. (2006). Synthesis of Novel N-Substituted Phthalimidyl Esters and Their Applications as Plasticizers for Poly (Vinyl Chloride). Baghdad Science Journal, 3(4), 677-687.

Sources

An In-depth Technical Guide on the Safe Handling of (R)-2-((1-Phenylethyl)carbamoyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction and Physicochemical Profile

(R)-2-((1-Phenylethyl)carbamoyl)benzoic acid, also known as (R)-(+)-N-(1-Phenylethyl)phthalamic acid, is a chiral carboxylic acid derivative containing an amide linkage. Its specific applications are not widely documented in public literature, but its structure suggests potential use as a chiral resolving agent or as an intermediate in the synthesis of more complex molecules in drug discovery and materials science. Given the limited specific data, a thorough understanding of its constituent functional groups—a carboxylic acid, an amide, and a chiral phenylethyl moiety—is essential for anticipating its chemical behavior and potential hazards.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | Benzoic Acid (for comparison) | Phthalic Acid (for comparison) |

| CAS Number | 21752-35-2[1][2] | 65-85-0[3] | 88-99-3[4] |

| Molecular Formula | C₁₆H₁₅NO₃[1] | C₇H₆O₂ | C₈H₆O₄[4] |

| Molecular Weight | 269.30 g/mol [1] | 122.12 g/mol [5] | 166.132 g/mol [4] |

| Appearance | White to off-white crystalline solid (presumed) | White crystalline solid[3] | White solid[4] |

| Melting Point | 130-135 °C[1] | 122 °C[3] | 207 °C[4] |

| Boiling Point | Data not available | 250 °C[3] | Decomposes |

| Solubility | Sparingly soluble in water (presumed), soluble in organic solvents like ethanol.[1] | 0.6 g / 100 mL in water[4] | Insoluble in water |

Hazard Identification and Risk Assessment

Due to the lack of specific toxicological data for this compound, a risk assessment must be based on the potential hazards of its structural components and related molecules.

Toxicity Profile Based on Structural Analogs

-

Carboxylic Acid Moiety: Carboxylic acids are generally acidic and can be corrosive or irritating to the skin, eyes, and respiratory tract. Benzoic acid, a parent structure, is harmful if swallowed, causes skin irritation, and serious eye damage.[3][6][7] Prolonged or repeated inhalation of benzoic acid dust may cause damage to the lungs.[3][6]

-

Amide Moiety: Amides are generally considered to be of low toxicity, but this can vary significantly based on the overall molecular structure.

-

Phthalamic Acid Derivatives: The synonym "(R)-(+)-N-(1-Phenylethyl)phthalamic acid" places this compound in a class of phthalic acid derivatives. Some phthalates have been identified as endocrine disruptors and are associated with reproductive and developmental toxicity.[8][9][10] While this does not confirm the toxicity of the title compound, it warrants a high degree of caution, particularly for researchers of child-bearing potential.

Presumed Hazard Statements (based on analogs):

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye damage.

-

May cause respiratory irritation.

-

Suspected of damaging fertility or the unborn child.

Reactivity and Stability

-

Thermal Stability: Amides are generally thermally stable. However, at elevated temperatures, decomposition can occur, potentially releasing toxic fumes such as carbon oxides and nitrogen oxides.[5]

-

Chemical Incompatibilities:

-

Strong Bases: As a carboxylic acid, it will react exothermically with strong bases (e.g., sodium hydroxide, potassium hydroxide).

-

Strong Oxidizing Agents: Incompatible with strong oxidizing agents (e.g., perchlorates, nitrates).

-

Nitric Acid: Phthalic acid reacts violently with nitric acid. A similar level of caution should be exercised with the title compound.

-

Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, incorporating engineering controls, administrative controls, and personal protective equipment, is essential.

Engineering Controls

-

Ventilation: All handling of the solid compound, including weighing and transfers, should be conducted in a certified chemical fume hood to minimize inhalation of dust particles.

-

Containment: Use of a powder-containment balance enclosure is recommended for weighing.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

-

Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes and airborne particles.[7]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn. Gloves must be inspected before use and changed immediately if contaminated.

-

Body Protection: A lab coat, long pants, and closed-toe shoes are required. For larger quantities or in the event of a spill, an acid-resistant apron should also be worn.

-

Respiratory Protection: If there is a risk of generating significant dust and engineering controls are insufficient, a NIOSH-approved respirator with a particulate filter (e.g., N95) is recommended.[1]

Caption: Workflow for selecting and using Personal Protective Equipment (PPE).

Storage and Disposal

Proper storage and disposal are critical to maintaining a safe laboratory environment.

Storage

-

Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials, particularly strong bases and oxidizing agents.

-

Segregate from foodstuffs and other reactive chemicals.

-

Combustible solid; store away from sources of ignition.[1]

Waste Disposal

-

Dispose of waste in accordance with all local, state, and federal regulations.

-

Contaminated materials (e.g., gloves, absorbent pads) should be collected in a sealed, labeled container for hazardous waste disposal.

-

Do not dispose of down the drain or in general waste.

Emergency Procedures

Spills

In the event of a spill, evacuate the immediate area and assess the situation.

-

Small Spills (Solid):

-

Wearing appropriate PPE, gently cover the spill with a damp paper towel or use a HEPA-filter vacuum to avoid generating dust.

-

Carefully sweep the material into a labeled container for hazardous waste.

-

Decontaminate the area with a suitable solvent (e.g., 60-70% ethanol), followed by soap and water.

-

-

Large Spills:

-

Evacuate the laboratory and alert personnel in adjacent areas.

-

Contact your institution's Environmental Health and Safety (EHS) department immediately.

-

Prevent entry to the area until it has been deemed safe by EHS.

-

Caption: Decision tree for spill response procedures.

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[7]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

Experimental Protocols

The following are generalized protocols. Specific experimental conditions should be determined by the qualified researcher.

Protocol for Weighing and Preparing a Solution

-

Preparation:

-

Ensure the chemical fume hood is operational.

-

Don all required PPE (safety goggles, face shield, lab coat, nitrile gloves).

-

Place a weigh boat on a tared analytical balance inside the fume hood or a powder containment enclosure.

-

-

Weighing:

-

Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula.

-

Record the mass.

-

-

Solution Preparation:

-

Place a stir bar in an appropriate flask containing the desired solvent.

-

Slowly add the weighed solid to the solvent while stirring.

-

Rinse the weigh boat with a small amount of solvent and add to the flask to ensure a complete transfer.

-

Continue stirring until the solid is fully dissolved.

-

-

Cleanup:

-

Dispose of the weigh boat and any contaminated materials in the designated solid hazardous waste container.

-

Wipe down the balance and work area with a damp cloth.

-

Conclusion